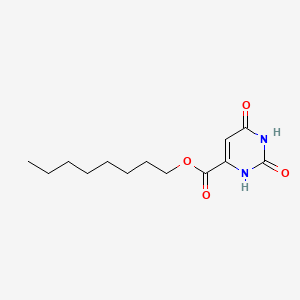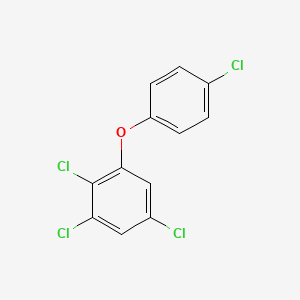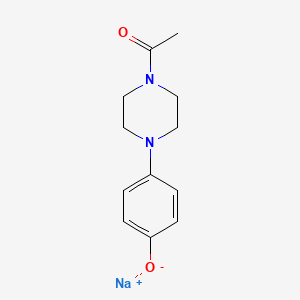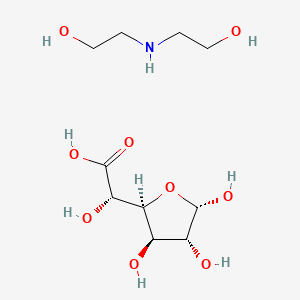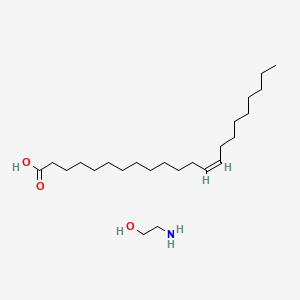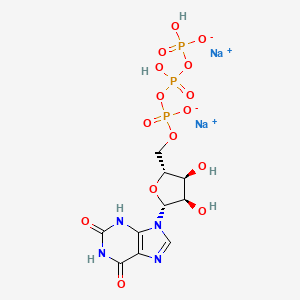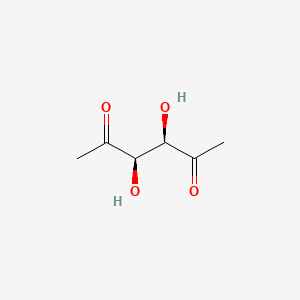
threo-2,5-Hexodiulose, 1,6-dideoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
threo-2,5-Hexodiulose, 1,6-dideoxy-: is a chemical compound with the molecular formula C6H10O4 It is a derivative of hexose sugars and is characterized by the absence of hydroxyl groups at the 1 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of threo-2,5-Hexodiulose, 1,6-dideoxy- typically involves the oxidation of hexose sugars. One common method is the oxidation of D-fructose using specific oxidizing agents under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods: Industrial production of threo-2,5-Hexodiulose, 1,6-dideoxy- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and large-scale reactors to ensure efficient production. The product is then purified using industrial crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: threo-2,5-Hexodiulose, 1,6-dideoxy- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to its parent hexose sugar.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, depending on the desired substitution, such as halogens or alkyl groups.
Major Products:
Oxidation: Further oxidized derivatives of the compound.
Reduction: Parent hexose sugars.
Substitution: Substituted hexose derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, threo-2,5-Hexodiulose, 1,6-dideoxy- is used as a precursor for the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules through targeted chemical reactions .
Biology: In biological research, this compound is studied for its potential role in metabolic pathways. It is used in experiments to understand the metabolism of hexose sugars and their derivatives .
Medicine: In medicine, threo-2,5-Hexodiulose, 1,6-dideoxy- is investigated for its potential therapeutic applications. It is studied for its effects on cellular processes and its potential use in drug development .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it valuable in the synthesis of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of threo-2,5-Hexodiulose, 1,6-dideoxy- involves its interaction with specific molecular targets in biological systems. It can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways. The compound’s structure allows it to bind to specific enzymes, altering their activity and influencing cellular processes .
Comparación Con Compuestos Similares
- D-threo-1,6-dideoxy-[2,5]hexodiulose
- 3,4-Hexodiulose, 2,5-anhydro-1,6-dideoxy-
- 1,4:3,6-Dianhydro-D-threo-hexo-2,5-diulose
Uniqueness: threo-2,5-Hexodiulose, 1,6-dideoxy- is unique due to its specific structural configuration and the absence of hydroxyl groups at the 1 and 6 positions. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
66322-69-8 |
|---|---|
Fórmula molecular |
C6H10O4 |
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
(3R,4R)-3,4-dihydroxyhexane-2,5-dione |
InChI |
InChI=1S/C6H10O4/c1-3(7)5(9)6(10)4(2)8/h5-6,9-10H,1-2H3/t5-,6-/m0/s1 |
Clave InChI |
RQDWELNLPMBYMA-WDSKDSINSA-N |
SMILES isomérico |
CC(=O)[C@@H]([C@H](C(=O)C)O)O |
SMILES canónico |
CC(=O)C(C(C(=O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


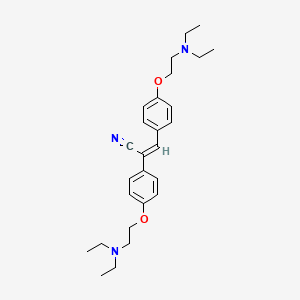
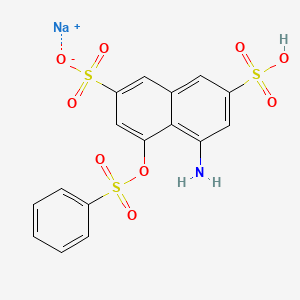
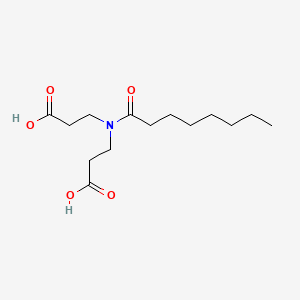
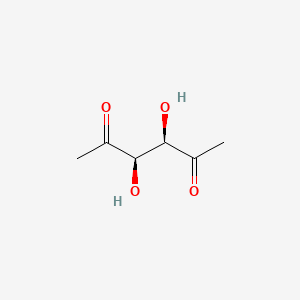
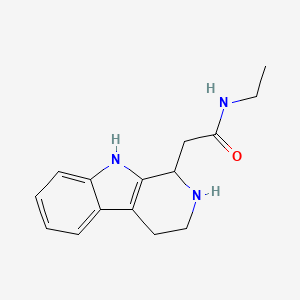

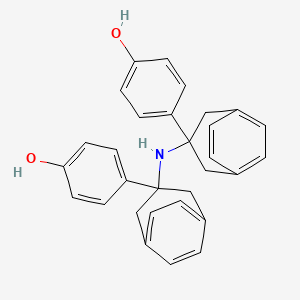
![6,6'-(2-methylpropylidene)bis[2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol]](/img/structure/B12674159.png)
